molecular formula C16H13ClN2OS2 B2919101 N-(4-chlorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide CAS No. 895453-99-3

N-(4-chlorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide

Cat. No.: B2919101
CAS No.: 895453-99-3
M. Wt: 348.86
InChI Key: XBMFUGFSTWEFNA-UHFFFAOYSA-N
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Description

N-(4-chlorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as 2-aminothiophenol and α-haloketones under acidic or basic conditions.

    Thioether Formation: The final step involves the reaction of the chlorinated thiazole derivative with p-tolylthiol in the presence of a base such as sodium hydride or potassium carbonate to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The chlorine atom on the benzothiazole ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Amines, thiols, bases like sodium hydride or potassium carbonate

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the thiazole ring and the chlorobenzene moiety can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar structures but different substituents on the thiazole ring.

    Thioether Compounds: Compounds with similar thioether linkages but different aromatic rings.

Uniqueness

N-(4-chlorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide is unique due to the specific combination of the thiazole ring, chlorobenzene moiety, and thioether linkage. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS2/c1-10-5-7-11(8-6-10)21-9-14(20)18-16-19-15-12(17)3-2-4-13(15)22-16/h2-8H,9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMFUGFSTWEFNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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